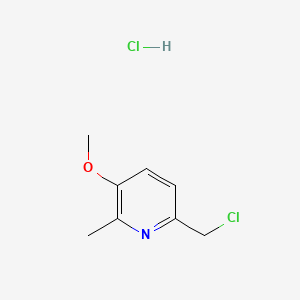

6-(Chloromethyl)-3-methoxy-2-methylpyridine hydrochloride

Description

6-(Chloromethyl)-3-methoxy-2-methylpyridine hydrochloride is a pyridine-based compound featuring a chloromethyl group at position 6, a methoxy group at position 3, and a methyl group at position 2, with a hydrochloride counterion.

Properties

Molecular Formula |

C8H11Cl2NO |

|---|---|

Molecular Weight |

208.08 g/mol |

IUPAC Name |

6-(chloromethyl)-3-methoxy-2-methylpyridine;hydrochloride |

InChI |

InChI=1S/C8H10ClNO.ClH/c1-6-8(11-2)4-3-7(5-9)10-6;/h3-4H,5H2,1-2H3;1H |

InChI Key |

VGDIWJXXKMNLON-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)CCl)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Chloromethylation of 3-methoxy-2-methylpyridine

The most common synthetic route involves chloromethylation of 3-methoxy-2-methylpyridine as the key step. This method typically uses:

- Reagents: Formaldehyde, hydrochloric acid, and a Lewis acid catalyst such as zinc chloride or aluminum chloride

- Conditions: Mild temperatures, often room temperature, to promote selective chloromethylation at the 6-position

- Mechanism: Electrophilic substitution where the chloromethyl cation intermediate attacks the pyridine ring, facilitated by the catalyst

This method is widely used due to its simplicity and efficiency, yielding the target compound with good purity after purification by distillation or recrystallization. Industrial scale-up often employs continuous flow reactors to improve yield and process control.

Alternative Synthetic Routes and Multi-Step Reactions

Although direct chloromethylation is common, alternative multi-step synthetic routes exist for related pyridine hydrochlorides, which can be adapted for this compound:

- Starting Materials: Substituted pyridines or pyridine-N-oxides

- Typical Steps: Methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, and secondary chlorination

- Example: Using maltol as a starting material, successive functional group transformations lead to chloromethylated methoxypyridine derivatives with yields above 75%.

Use of Triphosgene for Chloromethylation

A novel approach involves the use of triphosgene as a chlorinating agent for converting hydroxymethylpyridine derivatives into chloromethyl analogues:

- Procedure: Dissolve 2-hydroxymethyl-3-methoxyl-2-methylpyridine in an organic solvent such as toluene, then add triphosgene dropwise at low temperatures (0 to 10 °C)

- Work-up: After reaction completion, methanol is added to quench residual reagents, followed by removal of acidic gases under reduced pressure and isolation of the hydrochloride salt by centrifugation and drying

- Advantages: High yield, high purity, and operational simplicity with minimal hazardous waste.

Detailed Reaction Conditions and Data Table

Research Outcomes and Optimization Insights

- Catalyst Choice: Zinc chloride and aluminum chloride are effective Lewis acid catalysts that promote electrophilic chloromethylation with good regioselectivity and yield.

- Reaction Medium: Acidic aqueous media with formaldehyde and hydrochloric acid are standard; organic solvents like toluene are used when employing triphosgene for better control and cleaner reactions.

- Temperature Control: Maintaining low temperatures (0–10 °C) during chlorination steps prevents side reactions and decomposition, especially when using triphosgene.

- Purification: Distillation and recrystallization remain the primary methods for obtaining high-purity hydrochloride salt of the compound.

- Industrial Application: Continuous flow reactors enhance scalability, reaction control, and safety in chloromethylation processes.

Summary of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|

| Chloromethylation with formaldehyde/HCl and Lewis acid catalyst | Simple, scalable, well-established | Requires careful control of reaction conditions | High (variable) |

| Multi-step synthesis from maltol | Cost-effective raw material, good yield | Multi-step, longer synthesis time | >75 |

| Triphosgene-mediated chlorination | High purity, operational simplicity | Requires handling of phosgene derivative | High |

Chemical Reactions Analysis

Types of Reactions

6-(Chloromethyl)-3-methoxy-2-methylpyridine hydrochloride undergoes various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

Nucleophilic substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of piperidine derivatives.

Scientific Research Applications

6-(Chloromethyl)-3-methoxy-2-methylpyridine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(Chloromethyl)-3-methoxy-2-methylpyridine hydrochloride depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Structural and Functional Group Differences

Key substituents and their positions critically influence reactivity and applications:

Key Observations :

- The target compound ’s chloromethyl group enables nucleophilic substitution (e.g., alkylation), while the methoxy group offers electron-donating effects, modulating aromatic ring reactivity.

- Compound includes a methylamino group and carboxylate ester, making it suitable for drug development (e.g., as a protease inhibitor intermediate) .

- Compounds and contain reactive acyl chloride groups, ideal for acylation reactions but requiring anhydrous handling .

Molecular Weight and Formula Comparison

Key Observations :

Biological Activity

6-(Chloromethyl)-3-methoxy-2-methylpyridine hydrochloride is a pyridine derivative that has garnered attention for its potential biological activities. This compound's unique structure, characterized by the presence of a chloromethyl group and methoxy substituent, suggests various interactions with biological systems. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for 6-(Chloromethyl)-3-methoxy-2-methylpyridine hydrochloride is with a molecular weight of approximately 169.63 g/mol. The compound features a pyridine ring, which is known for its diverse biological properties.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, such as enzymes and receptors. It may act as an inhibitor or modulator in biochemical pathways, affecting processes such as cell signaling and metabolism.

Biological Activity Overview

Research indicates that 6-(Chloromethyl)-3-methoxy-2-methylpyridine hydrochloride exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antibacterial properties against various strains of bacteria. For instance, it has demonstrated effectiveness against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

- Anticancer Potential : Preliminary investigations suggest that the compound may have anticancer properties, possibly through apoptosis induction in cancer cells or inhibition of tumor growth.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory activity, which could be beneficial in treating inflammatory diseases.

Research Findings

Several studies have explored the biological activity of 6-(Chloromethyl)-3-methoxy-2-methylpyridine hydrochloride:

- Antibacterial Studies : In vitro tests revealed that the compound showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL. These findings suggest its potential use in developing new antibacterial agents.

- Cytotoxicity Assays : Cytotoxicity studies on human cancer cell lines demonstrated that the compound inhibited cell proliferation with IC50 values in the low micromolar range, indicating promising anticancer activity.

- Inflammation Models : In animal models of inflammation, administration of the compound resulted in a marked reduction in inflammatory markers, supporting its potential therapeutic role in inflammatory conditions.

Data Table: Summary of Biological Activities

Case Studies

A notable case study involved the use of this compound in a formulation aimed at treating bacterial infections resistant to conventional antibiotics. The study highlighted the compound's efficacy in reducing bacterial load in infected tissue samples compared to control groups.

Another investigation focused on its anticancer properties, where it was used in combination with standard chemotherapeutics. The results indicated enhanced cytotoxic effects, suggesting a synergistic potential that warrants further exploration.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-(chloromethyl)-3-methoxy-2-methylpyridine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting 3-methoxy-2-methylpyridine with chloromethyl methyl ether under controlled acidic conditions (e.g., HCl catalysis). Optimal temperatures range between 60–80°C, with yields improving under inert atmospheres (N₂ or Ar) to minimize side reactions . Purification typically involves recrystallization from ethanol/water mixtures.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- ¹H NMR : The chloromethyl group (–CH₂Cl) appears as a singlet near δ 4.5–4.7 ppm. Methoxy (–OCH₃) and methyl (–CH₃) groups resonate at δ 3.8–3.9 and δ 2.4–2.6 ppm, respectively.

- Mass Spectrometry (MS) : The molecular ion peak [M+H]⁺ is expected at m/z 220–222 (accounting for Cl isotopes). Fragmentation patterns confirm the loss of HCl (–36 Da) and methoxy groups .

- IR : Stretching vibrations for C–Cl (650–750 cm⁻¹) and aromatic C–N (1350–1450 cm⁻¹) are critical for structural validation.

Q. How does the hydrochloride salt form enhance solubility, and what solvents are recommended for experimental use?

- Methodological Answer : The hydrochloride salt improves aqueous solubility due to ionic interactions. Polar aprotic solvents (e.g., DMSO, DMF) are ideal for reactions, while methanol/water mixtures (7:3 v/v) are optimal for dissolution in biological assays. Solubility in non-polar solvents (e.g., hexane) is negligible, limiting use in hydrophobic matrices .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chloromethyl group in nucleophilic substitution reactions?

- Methodological Answer : The chloromethyl group’s reactivity stems from the electron-withdrawing pyridine ring, which polarizes the C–Cl bond. In SN2 reactions, nucleophiles (e.g., amines, thiols) attack the electrophilic carbon, displacing chloride. Steric hindrance from the 2-methyl and 3-methoxy substituents slows reactivity compared to less substituted analogs. Kinetic studies using HPLC or ¹³C NMR can track substitution rates .

Q. How do structural modifications (e.g., substituent position) impact biological activity in related pyridine derivatives?

- Methodological Answer : Comparative studies show:

Q. What strategies mitigate hydrolysis of the chloromethyl group during storage or experimental use?

- Methodological Answer : Hydrolysis is pH-dependent. Stability is maximized:

- In anhydrous solvents (e.g., dry DCM) at –20°C.

- Under neutral to slightly acidic conditions (pH 5–6). Avoid aqueous bases (pH >8), which accelerate Cl⁻ displacement. Lyophilization or nitrogen-blanketed storage reduces moisture-induced degradation .

Q. How can computational modeling (e.g., DFT, molecular docking) predict interaction sites for this compound in enzyme inhibition studies?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-31G* basis sets to identify electrophilic centers (e.g., chloromethyl carbon).

- Molecular Docking : Use PyMol or AutoDock Vina to simulate binding with target enzymes (e.g., cytochrome P450). The methoxy and methyl groups often contribute to hydrophobic pocket interactions, while the chloromethyl group may form halogen bonds .

Data Contradictions and Resolution

Q. Discrepancies in reported reaction yields: How should researchers address variability in synthetic protocols?

- Methodological Answer : Yield variations (40–75%) arise from differences in:

- Catalyst purity (HCl gas vs. aqueous HCl).

- Solvent drying (anhydrous vs. technical grade).

- Workup methods (e.g., column chromatography vs. recrystallization). Standardizing reagents (HPLC-grade solvents, >99% chloromethyl methyl ether) and monitoring reaction progress via TLC (eluent: ethyl acetate/hexane 1:1) improve reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.